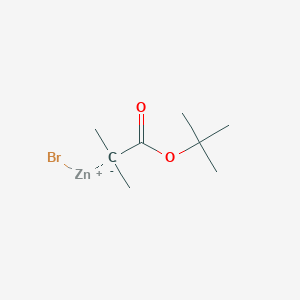
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, also known as 5-APB or Benfamine, is a synthetic compound belonging to the amphetamine class of drugs. It is a psychoactive stimulant that has been used as a research chemical in laboratory experiments. 5-APB has been studied for its potential therapeutic effects, such as its ability to increase alertness, reduce fatigue, and improve cognitive performance. It has also been studied for its potential to act as a pro-drug for other amphetamine-like compounds.
Wirkmechanismus
The mechanism of action of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% is not yet fully understood. It is thought to act as a monoamine releaser, meaning that it increases the release of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain. It is also thought to act as a monoamine reuptake inhibitor, meaning that it blocks the reuptake of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% are not yet fully understood. However, it has been shown to increase alertness, reduce fatigue, and improve cognitive performance in laboratory experiments. It has also been shown to increase heart rate and blood pressure, as well as to cause pupil dilation. In addition, it has been shown to increase the release of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% in laboratory experiments include its ability to increase alertness, reduce fatigue, and improve cognitive performance. It also has a relatively low toxicity profile, making it safe to use in experiments. However, there are some limitations to using 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% in laboratory experiments. For example, it is not approved for human consumption, and its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The potential future directions for research on 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% include further studies on its mechanism of action, its potential therapeutic effects, and its potential to act as a pro-drug for other amphetamine-like compounds. In addition, further studies on its biochemical and physiological effects, as well as its potential toxic effects, are needed. Finally, further research is needed to determine its potential for use as a recreational drug and to assess its potential for abuse.
Synthesemethoden
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% can be synthesized in a laboratory setting by reacting pyridine with benzene-1,3-dicarboxylic acid in the presence of a base. The reaction is conducted in a solvent such as acetonitrile, and the resulting compound is purified by recrystallization. The purity of the compound can be measured using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% has been studied extensively in laboratory settings as a research chemical. It has been used to study the effects of psychoactive stimulants on behavior, cognition, and physiology. It has also been used to study the effects of monoamine neurotransmitters such as dopamine and serotonin on the brain. In addition, 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% has been studied for its potential therapeutic effects, such as its ability to increase alertness, reduce fatigue, and improve cognitive performance.
Eigenschaften
IUPAC Name |
5-(6-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-11-2-1-7(6-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H2,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWVYUKVICVLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329910.png)



![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)




![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)


![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)